2-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is an organic compound that features a bromine atom, a furan ring, an indole moiety, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Synthesis and Properties
Synthesis Techniques : The compound has been synthesized through various chemical reactions involving electrophilic and nucleophilic substitution. For example, compounds with similar structures have been synthesized by coupling reactions and treated with different agents like P2S5, potassium ferricyanide, and others (El’chaninov & Aleksandrov, 2017).
Chemical Modifications : Various derivatives of furan compounds have been synthesized, demonstrating the versatility of these compounds in chemical synthesis. This includes the synthesis of aminobromocyclitol derivatives from furan with high stereoselectivity (Reynard, Reymond, & Vogel, 1991).
Potential Biological Applications
Antiprotozoal Agents : Some derivatives have shown potential as antiprotozoal agents. For instance, compounds synthesized from similar furan derivatives exhibited strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).
Serotonin Receptor Agonists : Derivatives have been evaluated for serotonin 5-HT4 agonistic activity, showing significant enhancement of activity when certain molecular structures are introduced (Kakigami et al., 1998).
Anticancer Properties : Research on similar compounds has revealed that certain benzamide derivatives have potent and broad-spectrum anticancer inhibition, highlighting the potential of these compounds in cancer treatment (Xiong et al., 2019).
Antimicrobial Activity : Heterocyclic compounds derived from furan-based structures have shown significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial drugs (Mageed, El- Ezabi, & Khaled, 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the benzene ring.
Amidation: Formation of the benzamide group.
Indole and Furan Introduction: Coupling reactions to attach the indole and furan rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or indole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzamide.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
- **N
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Properties
IUPAC Name |
2-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPVZDDNONISST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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